METHYL 2-{[2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
Methyl 2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a pyrazole ring, a benzothiophene core, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which can be synthesized through a cycloaddition reaction involving hydrazines and α,β-unsaturated carbonyl compounds . The benzothiophene core is then constructed through a series of cyclization reactions involving sulfur-containing reagents . The final step involves the coupling of the pyrazole and benzothiophene intermediates under specific conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to remove the nitro group or to modify the pyrazole ring.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles like amines for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of METHYL 2-{[2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and benzothiophene derivatives, such as:
Pyrazole derivatives: Known for their anti-inflammatory and analgesic properties.
Benzothiophene derivatives: Used in the development of pharmaceuticals for various diseases.
Uniqueness
What sets METHYL 2-{[2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE apart is its unique combination of functional groups and structural features, which may confer specific biological activities and chemical reactivity not seen in other compounds.
Properties
Molecular Formula |
C16H17ClN4O5S |
---|---|
Molecular Weight |
412.8 g/mol |
IUPAC Name |
methyl 2-[[2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C16H17ClN4O5S/c1-8-13(17)14(21(24)25)19-20(8)7-11(22)18-15-12(16(23)26-2)9-5-3-4-6-10(9)27-15/h3-7H2,1-2H3,(H,18,22) |
InChI Key |
LPKYVZJIVDRGBN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)[N+](=O)[O-])Cl |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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